6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol

hydrogen bonding scaffold design physicochemical property

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol (CAS 2624125-63-7 as free base; hydrochloride salts under CAS 2624136-06-5 and 2580097-94-3 for the (1S,4R,6R) stereoisomer) is a rigid, chiral bicyclic amine-alcohol within the 2-azabicyclo[2.2.1]heptane family. The scaffold embeds a bridgehead nitrogen within a norbornane-like framework substituted with a tertiary alcohol at the 6-position and a methyl group on the same carbon, creating a conformationally constrained pharmacophore element.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13498950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(CC2CC1NC2)O
InChIInChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3
InChIKeyCIYIZPYNPZCZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol Is a Structurally Defined Bicyclic Amino Alcohol Building Block — Procurement Criteria & Key Identifiers


6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol (CAS 2624125-63-7 as free base; hydrochloride salts under CAS 2624136-06-5 and 2580097-94-3 for the (1S,4R,6R) stereoisomer) is a rigid, chiral bicyclic amine-alcohol within the 2-azabicyclo[2.2.1]heptane family . The scaffold embeds a bridgehead nitrogen within a norbornane-like framework substituted with a tertiary alcohol at the 6-position and a methyl group on the same carbon, creating a conformationally constrained pharmacophore element . Its molecular formula is C₇H₁₃NO (free base, MW 127.18) and C₇H₁₄ClNO (HCl salt, MW 163.65) . The compound is primarily sourced as a custom synthesis intermediate or a chiral building block for medicinal chemistry programs rather than as a finished active pharmaceutical ingredient, making stereochemical integrity and lot-to-lot reproducibility the central procurement quality metrics.

Why Generic Substitution Fails for 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol — Critical Dependencies on C6 Substitution, Stereochemistry, and Salt Form


Within the 2-azabicyclo[2.2.1]heptan-6-ol class, seemingly minor structural variations produce large changes in physicochemical properties, hydrogen-bonding capacity, and metabolic stability that preclude simple interchange . The C6 methyl group distinguishes this compound from the unsubstituted parent (2-azabicyclo[2.2.1]heptan-6-ol) by increasing steric bulk around the hydroxyl, modulating pKₐ, altering aqueous solubility, and eliminating benzylic-type metabolic oxidation at C6 — all factors that propagate into lead optimisation outcomes . Further, the compound exists as a defined stereoisomer (most commonly (1S,4R,6R)) whose enantiomeric or diastereomeric contaminants can invert or abolish target binding in downstream pharmacologically active derivatives, making stereochemical specification an absolute procurement requirement rather than a cosmetic option . Selecting a close analog such as the 6-unsubstituted, N-methyl, or 6-trifluoromethyl congener without quantitative justification therefore risks divergent pharmacokinetic, potency, or synthetic compatibility profiles.

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol — Head-to-Head Quantitative Comparator Evidence Guide


C6 Methyl Substitution Effect on Hydrogen-Bond Donor/Acceptor Capacity vs. Parent 2-Azabicyclo[2.2.1]heptan-6-ol

The tertiary alcohol at C6 in the target compound eliminates one hydrogen-bond donor (HBD) relative to the secondary alcohol present in the parent 2-azabicyclo[2.2.1]heptan-6-ol. The parent compound possesses two hydrogen-bond donors (NH + OH), whereas the C6-methyl tertiary alcohol suppresses the OH donor propensity due to steric shielding and altered solvation, effectively reducing the HBD count toward 1 in non-polar environments while retaining HBA capacity . This affects membrane permeability, solubility, and off-target binding — parameters routinely optimised in CNS and intracellular drug discovery programs where excessive HBD count correlates with poor oral bioavailability (Lipinski's rule) [1].

hydrogen bonding scaffold design physicochemical property

Predicted pKₐ Shift and Its Impact on Ionisation State at Physiological pH vs. Parent 2-Azabicyclo[2.2.1]heptan-6-ol

The predicted pKₐ of the NH proton in the target compound (HCl salt form) is reported as 14.91 ± 0.20 , compared to the parent 2-azabicyclo[2.2.1]heptan-6-ol for which a predicted pKₐ of 14.78 ± 0.20 has been reported . The small numerical difference (~0.13 log units) indicates that the electron-donating effect of the C6 methyl group has minimal impact on the basicity of the bridgehead nitrogen. Both compounds remain predominantly protonated (>99.9% cation) at physiological pH 7.4, implying that the substitution strategy does not compromise the ability to engage anionic target residues via ionic interactions. The tertiary alcohol pKₐ is expected to be >15, remaining un-ionised at all physiologically relevant pH values, which is comparable across the analog series.

pKa ionisation druglikeness physicochemical property

Predicted Lipophilicity (logP/LogD) and Solubility Trend vs. 6-Trifluoromethyl Analog and Parent

The predicted logP of the target compound (free base) is approximately 0.8–1.2 based on fragment-based calculation using the ACD/Labs algorithm, whereas the 6-trifluoromethyl analog (6-trifluoromethyl-2-azabicyclo[2.2.1]heptan-6-ol) displays a logP of 0.43 . This places the methyl-substituted scaffold in a balanced lipophilicity range (cLogP 1–3 optimal for oral absorption) without the metabolic liability of a CF₃ group, which can increase CYP450 inhibition risk and plasma protein binding. The C6 methyl group thus offers an incremental increase in lipophilicity over the parent (logP ~0.4 for 2-azabicyclo[2.2.1]heptan-6-ol) while avoiding the excessive membrane retention associated with the trifluoromethyl analog.

lipophilicity logP solubility ADME

Metabolic Stability Advantage: Blocking of C6 Oxidation vs. Unsubstituted 2-Azabicyclo[2.2.1]heptan-6-ol

The tertiary alcohol at C6 bearing a methyl substituent eliminates the potential for alcohol dehydrogenase (ADH)- or cytochrome P450-mediated oxidation of a secondary alcohol to the corresponding ketone, a pathway available to the parent 2-azabicyclo[2.2.1]heptan-6-ol and its N-methyl analog [1]. The predicted microsomal stability gain is consistent with class-level data showing that tertiary alcohols display 3- to 10-fold longer in vitro half-lives than their secondary alcohol counterparts in human liver microsome (HLM) assays when the alcohol is the primary metabolic soft spot [2]. While direct experimental HLM data for this specific compound are not publicly available, the structural logic follows well-precedented medicinal chemistry design principles.

metabolic stability CYP oxidation clearance scaffold optimisation

Conformational Rigidity and Scaffold Pre-organisation vs. Flexible Acyclic Amino Alcohols (e.g., N-Methylephedrine)

The 2-azabicyclo[2.2.1]heptane cage imposes an entropic advantage of approximately 1–3 kcal/mol in binding free energy compared to a freely rotating acyclic amino alcohol, translating into a theoretical 5- to 100-fold affinity enhancement for a rigid target binding site [1]. This 'conformational restriction' strategy is a well-established principle in medicinal chemistry, exemplified by rigid arecoline analogs such as 6-carbomethoxy-2-azabicyclo[2.2.1]heptane, which show defined muscarinic receptor subtype selectivity patterns that acyclic esters cannot recapitulate [2]. The target compound extends this principle by incorporating a C6 methyl group that further restricts rotational freedom around the C6–O bond, pre-organising the hydroxyl vector for precise hydrogen-bonding interactions.

conformational restriction entropic penalty binding affinity

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol — Priority Application Scenarios Derived from Quantitative Evidence


Chiral Scaffold for CNS-Penetrant Lead Molecules Requiring Controlled HBD Count

Programs targeting GPCRs, ion channels, or enzymes within the central nervous system benefit from the ~1 HBD profile of the target scaffold (vs. ~2 HBD for the unsubstituted parent), which aligns with the CNS MPO desirability criteria (HBD ≤ 1 for optimal brain penetration). The balanced cLogP of 0.8–1.2 further supports passive blood-brain barrier diffusion. Procurement should specify the (1S,4R,6R) enantiomer with enantiomeric excess (ee) ≥ 98% and include residual solvent analysis, as trace DMSO or DMF can interfere with sensitive neuronal assay readouts.

Metabolically Stabilised Fragment for DPP-4, Cathepsin, or Other Serine/Cysteine Protease Inhibitor Series

Drawing on the neogliptin precedent — where a 2-azabicyclo[2.2.1]heptane scaffold delivered DPP-4 IC₅₀ = 16.8 nM, superior to sitagliptin and vildagliptin — the 6-methyl tertiary alcohol variant provides an additional metabolic shield at the C6 position . This is especially valuable for protease inhibitor programs where the hydroxyl group forms a critical hydrogen bond with the catalytic serine or cysteine residue. Analytical specifications should include HPLC purity ≥ 95% (210 nm and 254 nm), Karl Fischer water content < 0.5%, and absence of the secondary alcohol impurity (limit of detection ≤ 0.1%) to avoid misattribution of metabolic stability data. [1]

Conformationally Locked Building Block for Structure-Based Drug Design (SBDD) and Fragment Merging

The rigid norbornane-like geometry eliminates rotatable bonds at C6, providing a predicted 1–3 kcal/mol entropic advantage that translates into higher affinity for concave or well-defined binding pockets. This scaffold is suited for fragment-based screening libraries where shape complementarity scores (e.g., ROCS TanimotoCombo) are used for virtual screening. Procurement should request powder X-ray diffraction (PXRD) to confirm crystallinity and batch-to-batch polymorph consistency, as amorphous material may exhibit variable solubility and dissolution kinetics that confound biophysical assay reproducibility.

Reference Standard for Chiral HPLC and SFC Method Development in Azabicyclic Series

The well-defined (1S,4R,6R) stereochemistry and the availability of multiple salt forms (free base, HCl) make this compound a suitable chiral reference standard for developing enantioselective separation methods applicable to related 2-azabicyclo[2.2.1]heptane intermediates. The C6 methyl group provides a diagnostic ¹H NMR singlet (δ ~1.2–1.4 ppm, CDCl₃) that is well-resolved from the bicyclic framework signals, enabling straightforward quantification of diastereomeric purity. Ordering specifications should require a certificate of analysis (CoA) with chiral HPLC trace, optical rotation [α]D²⁰, and qNMR purity assignment with internal standard.

Quote Request

Request a Quote for 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.